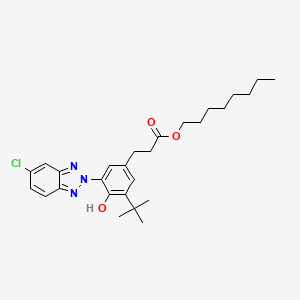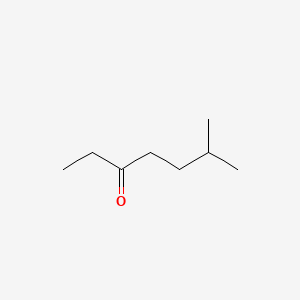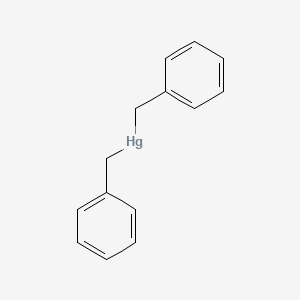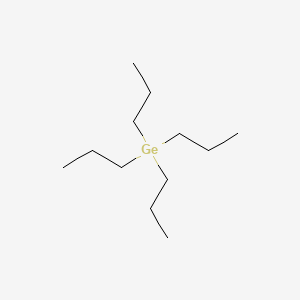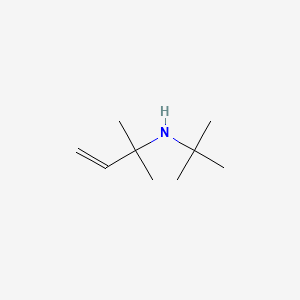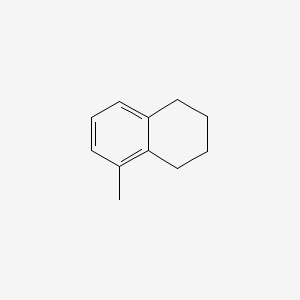![molecular formula C19H10N4O2 B1593565 3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione CAS No. 56279-27-7](/img/structure/B1593565.png)
3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione involves a multi-step process starting from commercially available precursors . The key steps include:
Cyclization Reactions: Formation of the hexacyclic structure through a series of cyclization reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to introduce the necessary functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and other reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Substitution reactions can occur at specific positions on the hexacyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Widely used as a pigment in paints, coatings, and plastics due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of 3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,7,13,23-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
- 10,12-dihydrobenz[de]imidazo[4’,5’:5,6]benzimidazo[1,2-a]isoquinoline-8,11-dione
Uniqueness
3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione is unique due to its complex hexacyclic structure and specific functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable as a pigment .
Properties
CAS No. |
56279-27-7 |
|---|---|
Molecular Formula |
C19H10N4O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione |
InChI |
InChI=1S/C19H10N4O2/c24-18-11-6-2-4-9-3-1-5-10(16(9)11)17-20-14-7-12-13(22-19(25)21-12)8-15(14)23(17)18/h1-8H,(H2,21,22,25) |
InChI Key |
FRNXZNBGSBEKHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C6C(=C5)NC(=O)N6 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C6C(=C5)NC(=O)N6 |
Key on ui other cas no. |
56279-27-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


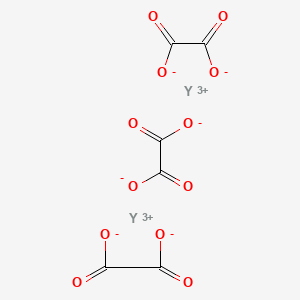
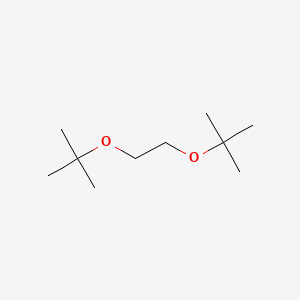
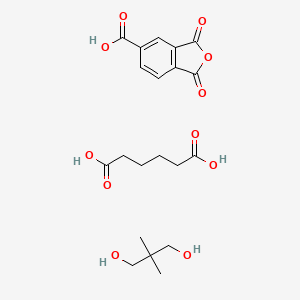
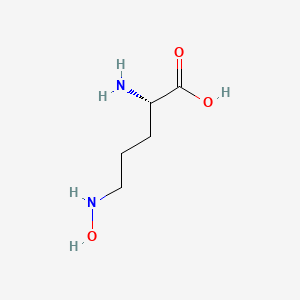
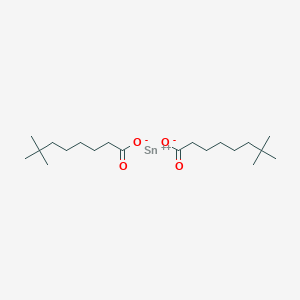
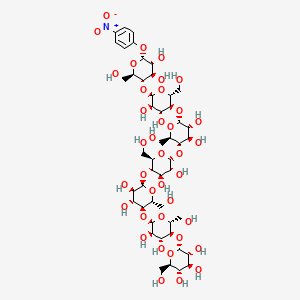
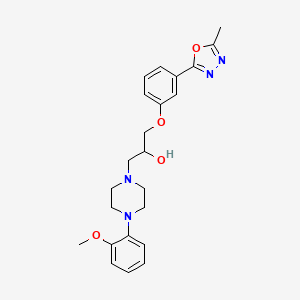
![2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B1593494.png)
